molecular formula C21H22N2O2 B5049540 N-(4-butylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(4-butylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B5049540
M. Wt: 334.4 g/mol
InChI Key: WUBQURUHHSRJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in various research applications.

Mechanism of Action

BAY 11-7082 inhibits the activity of NF-κB by preventing the phosphorylation and degradation of IκB (inhibitor of κB), a protein that regulates the activity of NF-κB. By inhibiting the activity of NF-κB, BAY 11-7082 reduces the expression of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and immune response.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, BAY 11-7082 has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

BAY 11-7082 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective option for laboratory experiments. BAY 11-7082 has also been extensively studied, and its mechanism of action is well understood, making it a reliable tool for studying the activity of NF-κB. However, it is important to note that BAY 11-7082 has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on BAY 11-7082. One potential application is in the treatment of cancer. BAY 11-7082 has been found to induce apoptosis in cancer cells and inhibit angiogenesis, making it a promising candidate for cancer therapy. Additionally, BAY 11-7082 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its anti-inflammatory and immunomodulatory effects. Further research is needed to fully understand the potential therapeutic applications of BAY 11-7082 and to develop more effective and targeted therapies based on its mechanism of action.

Synthesis Methods

The synthesis of BAY 11-7082 involves the reaction of 4-butylphenylhydrazine with 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, followed by cyclization with sodium hydride and methyl iodide. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

BAY 11-7082 has been found to inhibit the activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor that plays a crucial role in inflammation, immune response, and cell survival. Due to its ability to inhibit NF-κB, BAY 11-7082 has been extensively studied for its potential use in various research applications, including cancer research, neurodegenerative diseases, and autoimmune disorders.

properties

IUPAC Name

N-(4-butylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-4-8-16-11-13-18(14-12-16)22-21(24)19-15(2)25-23-20(19)17-9-6-5-7-10-17/h5-7,9-14H,3-4,8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBQURUHHSRJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.